molecular formula C18H25N3O2 B2616882 N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide CAS No. 1258701-54-0

N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide

Cat. No. B2616882
CAS RN: 1258701-54-0
M. Wt: 315.417
InChI Key: BGLSADPGLMUPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide, commonly known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors and has been shown to have a wide range of biological effects.

Mechanism of Action

CPP-115 works by inhibiting the activity of GABA aminotransferase, an enzyme that is responsible for breaking down GABA in the brain. By inhibiting the activity of this enzyme, CPP-115 can increase the levels of GABA in the brain, which can lead to a reduction in neuronal activity and an overall calming effect.
Biochemical and physiological effects
CPP-115 has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that CPP-115 can reduce seizures in animal models of epilepsy, decrease anxiety-like behavior in rodents, and reduce cocaine-seeking behavior in rats.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP-115 in lab experiments is its ability to selectively target GABA aminotransferase, which can lead to a more specific and targeted effect compared to other GABAergic drugs. However, one of the limitations of using CPP-115 in lab experiments is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in vivo.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is the development of more stable analogs of CPP-115 that could have a longer half-life and greater efficacy in vivo. Another area of interest is the exploration of the potential therapeutic applications of CPP-115 in other neurological disorders, such as depression and schizophrenia.
Conclusion
CPP-115 is a novel compound that has shown significant potential for therapeutic applications in various neurological disorders. Its ability to selectively target GABA aminotransferase and increase the levels of GABA in the brain make it a promising candidate for further research and development. However, more studies are needed to fully understand the mechanisms of action and potential limitations of CPP-115.

Synthesis Methods

CPP-115 can be synthesized using a multistep process that involves the reaction of several chemical intermediates. The synthesis method involves the use of various reagents and solvents, and the process is typically carried out under controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Studies have shown that CPP-115 can increase the levels of GABA in the brain, which is a neurotransmitter that plays a critical role in regulating neuronal activity.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(14-19,15-9-10-15)20-17(22)13-21(2)11-6-12-23-16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLSADPGLMUPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN(C)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.